N-(5-Amino-2-methylphenyl)-4-methoxybenzamide
Overview
Description
“N-(5-Amino-2-methylphenyl)-4-methoxybenzamide” is a chemical compound. It is a solid at room temperature . The IUPAC name for this compound is 4-methyl-N~3~- [4- (3-pyridinyl)-2-pyrimidinyl]-1,3-benzenediamine .
Synthesis Analysis
The synthesis of “this compound” involves reducing N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine in an ester solvent under the action of a reducing reagent selected from Pd-C/ammonium formate, Pd-C/formic acid, and Pd-C/ammonium formate/formic acid .Molecular Structure Analysis
The title compound, C16H15N5, crystallizes with two independent molecules (A and B) in the asymmetric unit. The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B .Physical and Chemical Properties Analysis
The compound has a molecular weight of 277.33 . It is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, density, etc., are not available in the retrieved resources.Scientific Research Applications
Pharmacokinetics and Toxicology of Novel Psychoactive Substances
Research on new psychoactive substances (NPS), including compounds with structures and effects similar to N-(5-Amino-2-methylphenyl)-4-methoxybenzamide, has gained attention due to their emerging presence in the drug market and potential health risks. Studies have aimed to understand the pharmacokinetics (how the body affects a drug) and pharmacodynamics (how a drug affects the body) of these substances. The focus has been on their toxicological profiles, with efforts to characterize their safety, metabolism, and physiological impacts. This area of research is crucial for identifying the risks associated with NPS use and guiding the development of treatment strategies for adverse effects (Nugteren-van Lonkhuyzen et al., 2015).
Antioxidant Activity Analysis
The determination of antioxidant activity is vital in various fields, including food science, pharmacology, and cosmetic development. Methods used to analyze antioxidant activity could potentially apply to studying the antioxidative properties of this compound. These methodologies, such as the Oxygen Radical Absorbance Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, are essential for assessing the compound's capability to scavenge free radicals and contribute to oxidative stress mitigation. Understanding the antioxidant activity of compounds can lead to the development of products that offer protective health benefits (Munteanu & Apetrei, 2021).
Environmental Impact of Chemical Compounds
The occurrence, fate, and behavior of chemical compounds, including pharmaceuticals and pesticides in aquatic environments, have been the subject of extensive research. This line of investigation includes studying the environmental impact of various benzamide derivatives, which can be related to understanding the environmental footprint of this compound. These studies aim to elucidate how such compounds degrade, their persistence in ecosystems, and their potential effects on wildlife and human health. Addressing these questions is critical for developing environmentally sustainable practices and mitigating the adverse effects of chemical pollutants (Haman et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities .
Mode of Action
It’s known that the compound was synthesized to determine its in vitro antimicrobial activities against clinically isolated strains .
Result of Action
Some synthesized compounds showed moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains tested .
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-3-6-12(16)9-14(10)17-15(18)11-4-7-13(19-2)8-5-11/h3-9H,16H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTSRPMAJZDVIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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